![molecular formula C20H21N3O3S B2488883 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252841-78-3](/img/structure/B2488883.png)

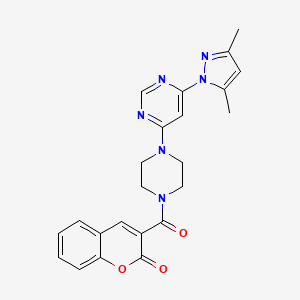

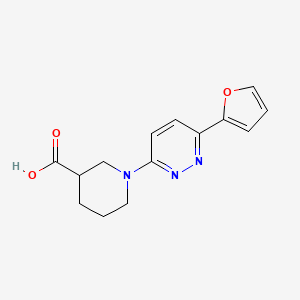

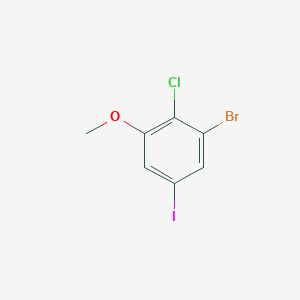

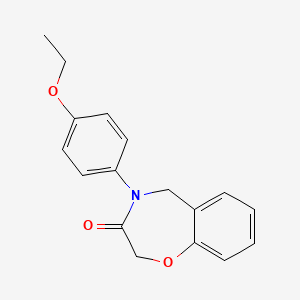

3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

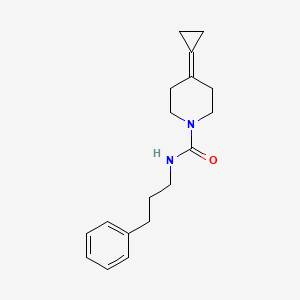

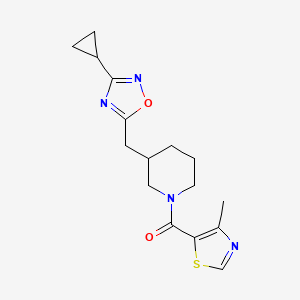

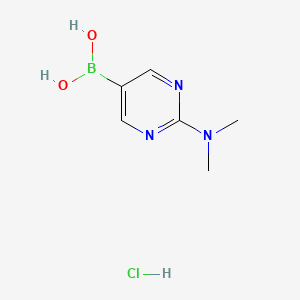

3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione » :

Recherche anticancéreuse

Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber la prolifération des cellules cancéreuses. Sa structure unique lui permet d’interagir avec des cibles cellulaires spécifiques, conduisant à l’apoptose (mort cellulaire programmée) dans diverses lignées de cellules cancéreuses. Les chercheurs explorent son efficacité contre différents types de cancers, notamment le cancer du sein, du poumon et du côlon .

Applications antivirales

Le composé a démontré des propriétés antivirales, ce qui en fait un candidat pour le développement de nouveaux médicaments antiviraux. Il peut inhiber la réplication de certains virus en ciblant les enzymes virales ou en interférant avec l’entrée du virus dans les cellules hôtes. Cette application est particulièrement pertinente dans le contexte des infections virales émergentes .

Agents antibactériens

En raison de ses caractéristiques structurelles, ce composé est étudié pour ses propriétés antibactériennes. Il a montré une efficacité contre une gamme de souches bactériennes, y compris celles résistantes aux antibiotiques. Ce qui en fait un candidat prometteur pour développer de nouveaux antibiotiques pour lutter contre les infections bactériennes .

Potentiel antidiabétique

Des études préliminaires suggèrent que le composé pourrait avoir des effets antidiabétiques en améliorant la sensibilité à l’insuline et en réduisant les niveaux de glucose sanguin. Ce qui en fait un candidat potentiel pour le développement de nouveaux traitements du diabète et des troubles métaboliques associés.

Ces applications diverses mettent en évidence le potentiel du composé dans divers domaines de la recherche scientifique et sa promesse comme agent thérapeutique multifonctionnel.

Synthèse et potentiel thérapeutique des composés contenant de l’imidazole Progrès récents dans la synthèse des imidazoles La diversité moléculaire des dérivés du 1H-indole-3-carbaldéhyde et leurs applications : Synthèse et potentiel thérapeutique des composés contenant de l’imidazole : Progrès récents dans la synthèse des imidazoles : La diversité moléculaire des dérivés du 1H-indole-3-carbaldéhyde et leurs applications : Synthèse et potentiel thérapeutique des composés contenant de l’imidazole : Progrès récents dans la synthèse des imidazoles

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives are also known to interact with a variety of biological targets .

Mode of action

The exact mode of action would depend on the specific targets the compound interacts with. Generally, indole and imidazole derivatives can modulate the activity of their targets, leading to various biological effects .

Biochemical pathways

Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole derivatives also show diverse biological activities .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and imidazole derivatives have been reported to have a wide range of effects due to their diverse biological activities .

Propriétés

IUPAC Name |

3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTBZDQRLCCSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2488806.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one](/img/structure/B2488823.png)